molecular formula C18H20ClNO2 B5830318 N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5830318
M. Wt: 317.8 g/mol
InChI Key: BTBUGHINQKQOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has garnered significant attention in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to exhibit antitumor activity in various cancer cell lines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its antitumor activity, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits the activity of protein kinase B (PKB/Akt), which is a key signaling protein involved in cell survival and proliferation. PKB/Akt is often overexpressed in cancer cells and contributes to their uncontrolled growth and survival. By inhibiting PKB/Akt, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide induces apoptosis in cancer cells and inhibits their growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has anti-inflammatory properties, which may be related to its inhibition of PKB/Akt.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is important for tumor growth, and inhibiting it can help to slow or stop tumor growth. N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are often overexpressed in cancer cells and contribute to their invasiveness and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is a potent and specific inhibitor of PKB/Akt. This makes it a useful tool for studying the role of PKB/Akt in various cellular processes, including cancer cell growth and survival. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is that it is relatively insoluble in water, which can make it difficult to use in some experiments. In addition, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more soluble analogs of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be used in a wider range of experiments. Another area of interest is the study of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in vivo, including its pharmacokinetic properties and potential toxicity. Finally, there is interest in exploring the use of N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is synthesized from 3-chloro-2-methylbenzoic acid and 2,3,5-trimethylphenol. The two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-dimethylacetamide to form the final product, N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis method is relatively straightforward and yields a high purity product.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-8-12(2)13(3)17(9-11)22-10-18(21)20-16-7-5-6-15(19)14(16)4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUGHINQKQOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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